molecular formula C20H16Cl2N2O2S B2619530 (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone CAS No. 339023-23-3

(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone

Cat. No. B2619530
CAS RN: 339023-23-3
M. Wt: 419.32
InChI Key: UXPZZGHVSYVHDK-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone, also known as DMT, is an organic compound with a wide range of applications in the scientific and medical fields. DMT is a synthetic compound that has been used in the synthesis of a variety of pharmaceuticals and therapeutic agents, as well as in the development of materials for use in research and industry. The unique properties of DMT make it an ideal candidate for a variety of applications, and its versatility has made it a popular choice for scientists and medical professionals alike.

Scientific Research Applications

(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has been used in a variety of scientific research applications, including drug synthesis, material development, and nanotechnology. In addition to its use in the synthesis of pharmaceuticals, this compound has also been used to create materials for use in medical research and industry. In nanotechnology, this compound has been used in the development of nanomaterials for use in drug delivery, cell engineering, and tissue engineering.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone is not fully understood, however, it is believed to interact with several proteins in the body. It is thought that this compound binds to certain proteins in the brain and activates certain receptors, leading to its effects. This compound is also believed to interact with the serotonin and dopamine systems, leading to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, however, it is known to have psychoactive effects. This compound has been used in the treatment of depression, anxiety, and other mental health disorders. It has also been used to treat pain, inflammation, and other physical ailments.

Advantages and Limitations for Lab Experiments

The advantages of using (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone in laboratory experiments include its ease of synthesis, its stability, and its low toxicity. Additionally, its versatility makes it an ideal candidate for a variety of applications. However, there are some limitations to using this compound in lab experiments. For example, it is not as effective as other compounds in certain applications, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone. For example, it could be used in the development of new drugs and materials for use in drug delivery, cell engineering, and tissue engineering. Additionally, it could be used in the development of new materials for use in medical research and industry. Additionally, its potential as a therapeutic agent could be further explored, as its unique properties make it an ideal candidate for the treatment of various mental and physical ailments. Finally, its potential as a recreational drug could be further explored, as its psychoactive effects could be beneficial to some individuals.

Synthesis Methods

(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone is synthesized through a multi-step process that begins by combining 3,4-dichlorophenylmorpholine with 5-morpholino-4-(2-pyridinyl)-2-thienylmethanone. This reaction produces a compound that is then hydrolyzed to form the desired product. The hydrolysis process involves the use of acid catalysts and is typically carried out at temperatures between 100 and 150 degrees Celsius. Following hydrolysis, the product is purified and isolated in the form of a white powder.

properties

IUPAC Name

(3,4-dichlorophenyl)-(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2S/c21-15-5-4-13(11-16(15)22)19(25)18-12-14(17-3-1-2-6-23-17)20(27-18)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPZZGHVSYVHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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